4-Acetyloxy-N-desbutyl Bupivacaine
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Overview
Description
Preparation Methods
The synthesis of 4-Acetyloxy-N-despropylRopivacaine involves several steps, including the acylation of N-despropylRopivacaine with acetic anhydride. The reaction conditions typically include the use of a base such as pyridine to facilitate the acylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Acetyloxy-N-despropylRopivacaine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-Acetyloxy-N-despropylRopivacaine is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new anesthetic agents and in biological research for understanding the mechanisms of local anesthetics .
Mechanism of Action
The mechanism of action of 4-Acetyloxy-N-despropylRopivacaine is similar to that of other local anesthetics. It blocks the generation and conduction of nerve impulses by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This action is primarily achieved by binding to and inhibiting voltage-gated sodium channels in the neuronal membrane .
Comparison with Similar Compounds
4-Acetyloxy-N-despropylRopivacaine can be compared to other local anesthetics such as lidocaine, bupivacaine, and ropivacaine. While all these compounds share a similar mechanism of action, 4-Acetyloxy-N-despropylRopivacaine is unique due to its specific acylation, which may confer different pharmacokinetic properties and potency. Similar compounds include:
Lidocaine: Known for its rapid onset and intermediate duration of action.
Bupivacaine: Noted for its long duration of action and higher potency.
Ropivacaine: Similar to bupivacaine but with a better safety profile regarding cardiotoxicity.
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
[3,5-dimethyl-4-(piperidine-2-carbonylamino)phenyl] acetate |
InChI |
InChI=1S/C16H22N2O3/c1-10-8-13(21-12(3)19)9-11(2)15(10)18-16(20)14-6-4-5-7-17-14/h8-9,14,17H,4-7H2,1-3H3,(H,18,20) |
InChI Key |
YGYZVGXQFIWYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)OC(=O)C |
Origin of Product |
United States |
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